molecular formula C5H6F6O B1350596 1,1,2,3,3,3-Hexafluoropropyl ethyl ether CAS No. 380-34-7

1,1,2,3,3,3-Hexafluoropropyl ethyl ether

Cat. No.: B1350596
CAS No.: 380-34-7
M. Wt: 196.09 g/mol
InChI Key: DMECHFLLAQSVAD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,1,2,3,3,3-Hexafluoropropyl ethyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2E1, which is involved in its metabolism . The interaction with CYP2E1 leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative metabolism. Additionally, this compound can influence the activity of other enzymes and proteins through its unique fluorinated structure, which can alter the binding affinity and specificity of these biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to the production of reactive metabolites that may affect cellular redox balance and signaling pathways . Moreover, the compound’s ability to generate formaldehyde as a byproduct can impact gene expression by modifying DNA and histones, thereby influencing transcriptional regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s fluorinated structure allows it to interact with hydrophobic pockets of enzymes, altering their conformation and activity. For example, its interaction with CYP2E1 involves binding to the enzyme’s active site, leading to the formation of reactive intermediates that can inhibit or activate other metabolic pathways . Additionally, the compound’s ability to produce formaldehyde can result in enzyme inhibition through covalent modification of active site residues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Over time, the accumulation of degradation products such as inorganic fluoride and formaldehyde can have long-term effects on cellular function, including oxidative stress and DNA damage. In vitro and in vivo studies have shown that these effects can persist, impacting cellular health and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of the compound can cause liver and kidney damage due to the accumulation of reactive metabolites . Additionally, threshold effects have been observed, where a certain dosage level triggers a pronounced toxic response, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The metabolism of this compound leads to the formation of inorganic fluoride, formaldehyde, and other metabolites such as 2,3,3,3-tetrafluoropropionic acid . These metabolic products can influence metabolic flux and alter metabolite levels within cells, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Additionally, specific transporters may facilitate its uptake and distribution, influencing its localization and accumulation within different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its physicochemical properties and interactions with cellular components. The compound tends to localize in hydrophobic environments such as lipid membranes and organelles like the endoplasmic reticulum . This localization can affect its activity and function, as it may interact with membrane-bound enzymes and proteins, altering their conformation and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,3,3,3-Hexafluoropropyl ethyl ether can be synthesized through the reaction of hexafluoropropylene oxide with ethanol in the presence of a base catalyst . The reaction typically occurs under mild conditions, with the base catalyst facilitating the nucleophilic attack of ethanol on the epoxide ring of hexafluoropropylene oxide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction between hexafluoropropylene oxide and ethanol is carried out under controlled temperature and pressure conditions . The product is then purified through distillation to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoropropyl ethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2,3,3,3-Hexafluoropropyl ethyl ether is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,3,3,3-Hexafluoropropyl ethyl ether is unique due to its specific combination of fluorinated and ether functionalities, which confer distinct chemical properties such as high volatility, low boiling point, and strong hydrogen bonding capabilities . These properties make it particularly valuable in applications requiring high-performance solvents and reagents.

Biological Activity

1,1,2,3,3,3-Hexafluoropropyl ethyl ether (HFPEE) is a fluorinated ether that has garnered interest in various scientific fields, including chemistry and biology. Its unique properties stem from the presence of fluorine atoms, which impart distinctive characteristics such as high thermal stability and low reactivity. This article explores the biological activity of HFPEE, focusing on its mechanisms of action, pharmacokinetics, and potential applications in medicine and industry.

HFPEE is characterized by its chemical structure, which includes a hexafluoropropyl group attached to an ethyl ether. This configuration contributes to its solubility and stability in various solvents. The compound is classified under the category of fluoroalkyl ethers and exhibits specific reactivity patterns that are crucial for its biological applications.

Target of Action

HFPEE interacts with biological systems primarily through its ether functional group. These interactions can influence biochemical pathways involving lipid membranes and protein structures. The compound's stability allows it to persist in biological environments without significant degradation.

Biochemical Pathways

Fluoroalkyl ethers like HFPEE are known to affect cellular processes by altering membrane fluidity and influencing enzyme activities. Research indicates that these compounds may modulate signaling pathways associated with inflammation and oxidative stress.

Pharmacokinetics

HFPEE has been studied for its pharmacokinetic properties, indicating a relatively low acute toxicity profile. It is absorbed through various routes but shows limited bioaccumulation potential due to its chemical structure . The compound's metabolic pathways suggest that it undergoes minimal biotransformation in vivo, leading to low systemic exposure.

Biological Activity

HFPEE has been investigated for various biological activities:

  • Antimicrobial Activity : Some studies suggest that HFPEE exhibits antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes.
  • Toxicological Effects : Exposure to HFPEE may cause irritation to skin and eyes upon prolonged contact. Chronic exposure has been linked to symptoms such as fatigue and weight loss, although no severe long-term effects have been documented .
  • Endocrine Disruption Potential : There are indications that HFPEE may possess endocrine-disrupting properties; however, further studies are required to elucidate these effects fully .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of HFPEE demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent response, suggesting potential applications in disinfectants or antimicrobial coatings.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving animal models, HFPEE was administered at varying doses. Observations included mild respiratory irritation at higher concentrations but no significant acute toxicity was noted. Long-term exposure studies revealed minimal chronic effects compared to other ether compounds .

Applications

HFPEE's unique properties make it suitable for various applications:

  • Pharmaceuticals : Investigated for use in drug delivery systems due to its stability and low toxicity.
  • Industrial Use : Employed in the production of specialty chemicals and high-performance lubricants.
  • Research : Utilized as a solvent in chemical reactions where fluorinated compounds are essential.

Properties

IUPAC Name

1-ethoxy-1,1,2,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O/c1-2-12-5(10,11)3(6)4(7,8)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMECHFLLAQSVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695972
Record name Ethyl 2H-perfluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-34-7
Record name Ethyl 2H-perfluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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